molecular formula C45H74O18 B8019831 Timosaponin B III

Timosaponin B III

Cat. No.: B8019831
M. Wt: 903.1 g/mol
InChI Key: ROHLIYKWVMBBFX-XNZAAYBPSA-N
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Description

Timosaponin B III is a natural steroidal saponin primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Timosaponin B III can be synthesized through the biotransformation of its precursor compounds. One common method involves the use of β-glucosidase to hydrolyze timosaponin B II, resulting in the formation of this compound . The reaction conditions typically include an aqueous medium at a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from the rhizomes of Anemarrhena asphodeloides. The process includes steps such as drying, grinding, and solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Timosaponin B III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and deglycosylated derivatives, which may exhibit different pharmacological activities .

Scientific Research Applications

Mechanism of Action

Timosaponin B III exerts its effects through multiple molecular targets and pathways. It modulates inflammatory cytokines, enhances brain-derived neurotrophic factor (BDNF) signaling, and influences synaptic plasticity. Additionally, it interacts with various receptors and enzymes, including acetylcholinesterase and cyclooxygenase-2, to exert its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Timosaponin A III
  • Timosaponin B II
  • Mangiferin

Uniqueness

Timosaponin B III is unique due to its specific glycosidic structure and the presence of multiple hydroxyl groups, which contribute to its distinct pharmacological profile. Compared to timosaponin A III and timosaponin B II, this compound exhibits a broader range of biological activities and higher bioavailability .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21+,22-,23+,24-,25-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLIYKWVMBBFX-XNZAAYBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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